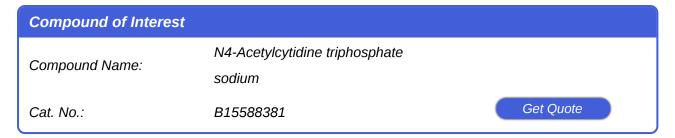




## Application Notes and Protocols for N4acetylcytidine (ac4CTP) In Vitro Transcription

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that has garnered significant interest in the field of synthetic mRNA therapeutics.[1][2] The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA can modulate its stability, translational efficiency, and immunogenicity. Specifically, replacing cytidine with N4-acetylcytidine has been shown to enhance mRNA stability and translation, particularly when located in the coding sequence, while potentially reducing inflammatory responses.[2][3][4][5] [6][7][8]

These application notes provide a comprehensive guide for the synthesis of ac4C-modified mRNA using commercially available reagents. While dedicated "kits" for ac4CTP in vitro transcription are not commonly marketed, N4-acetylcytidine triphosphate (ac4CTP) can be purchased as a standalone reagent and incorporated into established IVT workflows that allow for the substitution of canonical nucleotides.

## **Key Features of ac4C-Modified mRNA**

• Enhanced Translational Efficiency: The presence of ac4C in the coding sequence of an mRNA can promote its translation into protein.[5][6] This is thought to occur by increasing the thermal stability of the codon-anticodon interaction during decoding.[5]



- Increased mRNA Stability: The acetylation at the N4 position can protect mRNA from degradation by certain nucleases, thereby increasing its half-life and the overall protein yield.
   [1][5]
- Reduced Immunogenicity: Substitution of canonical cytidine with ac4C can diminish the inflammatory potential of synthetic mRNA, which is a critical feature for therapeutic applications requiring repeated dosing.[2]
- Altered Protein Interactions: The ac4C modification can change the cohort of proteins that bind to the mRNA, which can influence its localization, function, and degradation.[2]

## **Quantitative Data Summary**

The following tables summarize the reported effects of ac4C incorporation on mRNA translation and stability.

Table 1: Effect of ac4C on Protein Expression

Reporter Construct	Modification	Relative Protein Output (Compared to Unmodified C)	Cell Type/System	Reference
eGFP mRNA	Full C to ac4C substitution	Similar, slightly reduced	Human cells	[2]
Luciferase mRNA	ac4C at wobble positions	Strongly stimulated	In vitro and in vivo	[5]

Table 2: Effect of ac4C on mRNA Stability



Target mRNA Cohort	Condition	Observation	Reference
Acetylated mRNAs	NAT10-dependent acetylation	Increased mRNA half- life	[5]
FNTB mRNA	Inhibition of ac4C acetylation	Reduced mRNA stability	[8][9]

## **Experimental Protocols**

This section provides a detailed protocol for the synthesis of ac4C-modified mRNA via in vitro transcription. This protocol is a generalized procedure based on commercially available T7 RNA polymerase-based kits (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit, Thermo Fisher Scientific mMESSAGE mMACHINE™ T7 Transcription Kit) where nucleotide solutions are supplied separately.[10][11]

# Protocol 1: In Vitro Transcription of ac4C-Modified mRNA

This protocol describes the complete substitution of CTP with ac4CTP in a standard 20  $\mu L$  in vitro transcription reaction.

#### Materials:

- Linearized DNA template with a T7 promoter (1 μg)
- N4-acetylcytidine triphosphate (ac4CTP), 100 mM solution (e.g., Jena Bioscience, NU-988)
- ATP, GTP, UTP solutions (100 mM each)
- T7 RNA Polymerase Mix (e.g., from NEB E2040S or similar)
- 10X Reaction Buffer
- DNase I (RNase-free)
- Nuclease-free water



• RNA purification kit (e.g., spin column-based) or LiCl precipitation solution

#### Procedure:

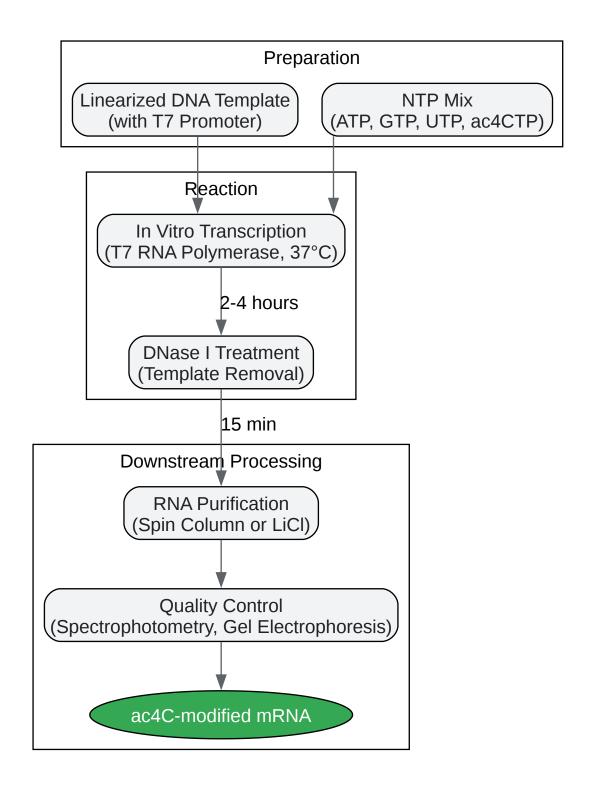
- Thaw Reagents: Thaw all necessary reagents at room temperature, except for the T7 RNA
  Polymerase Mix, which should be kept on ice. Briefly centrifuge all tubes to collect the
  contents at the bottom.
- Prepare NTP Mix: Prepare a nucleotide mix containing ATP, GTP, UTP, and ac4CTP. For a standard reaction aiming for 7.5 mM of each NTP, combine the following in a sterile, nuclease-free tube:
  - $\circ$  7.5  $\mu$ L 100 mM ATP
  - 7.5 μL 100 mM GTP
  - 7.5 μL 100 mM UTP
  - 7.5 μL 100 mM ac4CTP
  - 70 μL Nuclease-free water
  - This creates a 10X NTP mix with ac4C.
- Assemble the Transcription Reaction: At room temperature, assemble the following components in a nuclease-free tube in the order listed. Assembling on ice should be avoided if the reaction buffer contains spermidine, as it can cause DNA precipitation.[12]
  - Nuclease-free water: to a final volume of 20 μL
  - 10X Reaction Buffer: 2 μL
  - 10X NTP mix with ac4C: 2 μL
  - Linearized DNA Template: X μL (containing 1 μg)
  - T7 RNA Polymerase Mix: 2 μL



- Incubation: Mix the components thoroughly by gentle pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours. For short transcripts (<0.3 kb), the incubation time can be extended to optimize yield.[13]
- DNase Treatment (Template Removal): Add 1 μL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes. This step is crucial to remove the DNA template.[14]
- RNA Purification: Purify the synthesized ac4C-mRNA using a spin column-based RNA cleanup kit according to the manufacturer's instructions or by lithium chloride (LiCI) precipitation.
  - For LiCl precipitation: Add 30 μL of LiCl precipitation solution to the reaction, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at maximum speed for 15 minutes at 4°C to pellet the RNA. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.[3]
- Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing agarose gel electrophoresis.

# Visualizations Experimental Workflow



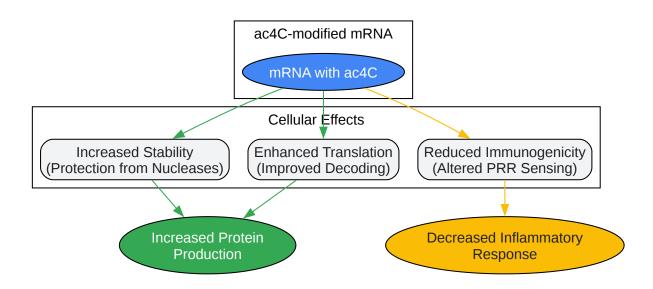


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Caption: Workflow for the synthesis of ac4C-modified mRNA.

## **Functional Impact of ac4C Modification**





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Caption: Functional consequences of ac4C modification in mRNA.

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